molecular formula C28H33FN4O2 B2860451 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide CAS No. 946243-65-8

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide

Cat. No. B2860451
CAS RN: 946243-65-8
M. Wt: 476.596
InChI Key: UQZWLTTXWMZISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

  • Application : This compound, known as [18F]p-MPPF, is used in positron emission tomography (PET) studies to investigate serotonergic neurotransmission. The research includes radiochemistry, animal data (e.g., rats, cats, monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism analysis (Plenevaux et al., 2000).

Antiallergy Activity

  • Application : A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, structurally related to the compound , were synthesized and evaluated for antiallergy activity. They showed potential in the passive foot anaphylaxis (PFA) assay, indicating antiallergic activity, but were inactive in the guinea pig anaphylaxis (GPA) assay (Walsh et al., 1990).

Potential Dopamine D(3) Receptor Ligands

  • Application : Variants of the compound, such as PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide), have been explored as dopamine D(3) receptor ligands. Modifications of these compounds showed potential for high-affinity D(3) ligands with selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. They are being considered for positron emission tomography (PET) (Leopoldo et al., 2002).

PET Imaging Agent

  • Application : A derivative of this compound, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[(18)F]fluorobenzamide ([(18)F]MPP3F), was synthesized for brain imaging in PET. It showed potential as a brain imaging agent due to significant brain uptake and a favorable brain-to-blood ratio in mice (Mou et al., 2009).

Gastrointestinal Prokinetic Activity

  • Application : N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to the compound , were synthesized and examined for gastrointestinal prokinetic and antiemetic activities. One such compound showed balanced activities in these areas, suggesting potential as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some benzamide derivatives are known to act as inhibitors of certain enzymes .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33FN4O2/c1-31(2)23-12-8-21(9-13-23)26(20-30-28(34)25-6-4-5-7-27(25)35-3)33-18-16-32(17-19-33)24-14-10-22(29)11-15-24/h4-15,26H,16-20H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZWLTTXWMZISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide

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